molecular formula C12H14O2S B2395134 Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate CAS No. 63131-31-7

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate

Cat. No.: B2395134
CAS No.: 63131-31-7
M. Wt: 222.3
InChI Key: GFHOTDORUYSYLP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a methylthio group, and a keto group on the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate typically involves the esterification of 3-(4-(methylthio)phenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(4-(methylthio)phenyl)-3-oxopropanoic acid+ethanolacid catalystEthyl 3-(4-(methylthio)phenyl)-3-oxopropanoate+water\text{3-(4-(methylthio)phenyl)-3-oxopropanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-(methylthio)phenyl)-3-oxopropanoic acid+ethanolacid catalyst​Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.

    Substitution: Hydrochloric acid or sodium hydroxide; typically carried out under reflux conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Ethyl 3-(4-(methylthio)phenyl)-3-hydroxypropanoate.

    Substitution: 3-(4-(methylthio)phenyl)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methylthio group and the keto group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a methylthio group.

    Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a chloro group instead of a methylthio group.

    Ethyl 3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with a nitro group instead of a methylthio group.

The uniqueness of this compound lies in the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-(4-methylsulfanylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZARDBBEJXHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263128
Record name Ethyl 4-(methylthio)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63131-31-7
Record name Ethyl 4-(methylthio)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63131-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(methylthio)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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